Product packaging for 4-Chloro-5-ethylthieno[2,3-d]pyrimidine(Cat. No.:CAS No. 917909-43-4)

4-Chloro-5-ethylthieno[2,3-d]pyrimidine

Cat. No.: B11903555
CAS No.: 917909-43-4
M. Wt: 198.67 g/mol
InChI Key: YEZNAACKSLBUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-5-ethylthieno[2,3-d]pyrimidine is a versatile chemical intermediate designed for research and development applications, strictly for research use only and not for human consumption. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential. This core structure is a common feature in compounds investigated as inhibitors of critical biological targets, such as topoisomerase II enzymes, which are validated targets in anticancer drug discovery . Derivatives of this scaffold have demonstrated significant cytotoxic activity against various human tumor cell lines, making them promising candidates for the development of new anticancer agents . Furthermore, the scaffold's planar aromatic system facilitates intercalation into DNA, a key mechanism for several classes of therapeutic compounds . The specific substitution pattern on this compound—a chlorine at the 4-position and an ethyl group at the 5-position—is strategically designed for further synthetic elaboration. The chlorine atom is a common reactive handle for nucleophilic aromatic substitution, allowing researchers to introduce a wide variety of amines and other nucleophiles to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This reactivity makes it a valuable building block in drug discovery campaigns aimed at optimizing potency and selectivity. As a high-purity synthetic intermediate, this compound is an essential tool for chemists working in pharmaceutical and agrochemical research to generate novel molecules for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2S B11903555 4-Chloro-5-ethylthieno[2,3-d]pyrimidine CAS No. 917909-43-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917909-43-4

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

4-chloro-5-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C8H7ClN2S/c1-2-5-3-12-8-6(5)7(9)10-4-11-8/h3-4H,2H2,1H3

InChI Key

YEZNAACKSLBUHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=C1C(=NC=N2)Cl

Origin of Product

United States

Synthetic Methodologies for Thieno 2,3 D Pyrimidine Derivatives

Retrosynthetic Analysis of the Thieno[2,3-d]pyrimidine (B153573) Core

Retrosynthetic analysis of the thieno[2,3-d]pyrimidine core reveals two main disconnection points, leading to the two major synthetic routes. The first involves disconnecting the pyrimidine (B1678525) ring, which leads to a substituted thiophene (B33073) precursor. The second approach involves disconnecting the thiophene ring, starting the synthesis from a substituted pyrimidine.

This approach is the most common and versatile method for synthesizing thieno[2,3-d]pyrimidines. It begins with the synthesis of a suitably substituted 2-aminothiophene, which then undergoes cyclization to form the fused pyrimidine ring.

A prevalent method for the synthesis of the thieno[2,3-d]pyrimidine core involves the cyclization of 2-aminothiophene-3-carboxamide derivatives. nih.gov These precursors can be treated with a base to facilitate the formation of the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine. nih.gov Subsequent chlorination, typically using phosphoryl chloride (POCl₃), yields the 4-chlorothieno[2,3-d]pyrimidine derivative. nih.gov

Another cyclization strategy involves the reaction of 2-aminothiophene precursors with various reagents to form the pyrimidine ring. For instance, 2-amino-3-ethoxycarbonyl-thiophenes can be cyclized with formamide to produce the corresponding thienopyrimidinone derivatives. mdpi.com These intermediates can then be converted to the 4-chloro derivative through nucleophilic aromatic substitution with POCl₃. mdpi.com

PrecursorReagentsProductYield
2-acylaminothiophene-3-carboxamideBase4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-
4-oxo-3,4-dihydrothieno[2,3-d]pyrimidinePOCl₃4-chlorothieno[2,3-d]pyrimidine-
2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiopheneFormamide5,6,7,8-Tetrahydro-3H-benzo scielo.brresearchgate.netthieno[2,3-d]pyrimidin-4-one92% mdpi.com
5,6,7,8-Tetrahydro-3H-benzo scielo.brresearchgate.netthieno[2,3-d]pyrimidin-4-onePOCl₃4-Chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-

Condensation reactions are also widely employed in the synthesis of thieno[2,3-d]pyrimidines. One such method involves the condensation of 2-amino-3-ethoxycarbonyl-thiophenes with alkyl or aryl isothiocyanates to form thienylthiourea derivatives. mdpi.com These intermediates can then be cyclized using alcoholic potassium hydroxide to yield 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. mdpi.com

Furthermore, the Dimroth rearrangement provides another pathway for the synthesis of thieno[2,3-d]pyrimidines through a condensation reaction. scielo.br This reaction has been successfully applied to produce a variety of these derivatives. scielo.br

Reactant 1Reactant 2ConditionsProduct
2-amino-3-ethoxycarbonyl-thiophenesAlkyl or Aryl IsothiocyanatesReflux or microwave irradiationThienylthiourea derivatives
Thienylthiourea derivativesAlcoholic KOH-3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones

While less common, the construction of the thiophene ring onto a pre-existing pyrimidine core offers an alternative synthetic route to thieno[2,3-d]pyrimidines.

The Thorpe-Ziegler cyclization can be employed to construct the thiophene ring. This reaction involves the intramolecular cyclization of a dinitrile to form an enamine, which can then be further manipulated to yield the desired thiophene ring fused to the pyrimidine. An example involves the regioselective alkylation of a thiolate, followed by a Thorpe cyclization to produce an aminothiophene intermediate. core.ac.uk

The Gewald reaction is a powerful tool in thiophene synthesis and is instrumental in the preparation of the key 2-aminothiophene precursors required for the construction of the thieno[2,3-d]pyrimidine core. researchgate.netumich.edu This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The resulting polysubstituted 2-aminothiophene is a versatile intermediate for further synthetic transformations. researchgate.netumich.edu

The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org The use of microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org

Carbonyl Compoundα-CyanoesterBaseProduct
Ketone or Aldehydee.g., Ethyl cyanoacetatee.g., Morpholine (B109124), TriethylaminePolysubstituted 2-aminothiophene

Construction of the Thiophene Ring from Pyrimidine Derivatives

Targeted Synthesis of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine and Related Analogues

The synthesis of this compound is typically achieved through a multi-step process, beginning with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and subsequent functional group interconversions.

Strategies for Introducing the Ethyl Substituent

The introduction of the ethyl substituent at the 5-position of the thieno[2,3-d]pyrimidine core is most effectively accomplished by utilizing a pre-functionalized starting material. The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors for thieno[2,3-d]pyrimidines. wikipedia.orgumich.eduorganic-chemistry.org In the context of synthesizing the target molecule, the Gewald reaction can be employed using butanal, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base. This one-pot multicomponent reaction provides a direct route to 2-amino-5-ethylthiophene-3-carbonitrile.

Alternatively, 2-amino-5-ethylthiophene-3-carbonitrile is commercially available, offering a more direct starting point for the subsequent cyclization step. achemblock.com This availability streamlines the synthetic process, bypassing the need for the initial thiophene synthesis.

Methods for Chlorination at the C-4 Position

The conversion of the 4-oxo group of a thieno[2,3-d]pyrimidin-4(3H)-one to a chloro group is a crucial step in the synthesis of this compound. This transformation is typically achieved using a strong chlorinating agent. The most commonly employed reagent for this purpose is phosphorus oxychloride (POCl₃). nih.govindianchemicalsociety.comrsc.org The reaction is generally carried out by heating the thieno[2,3-d]pyrimidin-4(3H)-one in neat POCl₃, often at reflux temperatures.

In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction. A mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) can also be used as a more potent chlorinating system. indianchemicalsociety.com The reaction progress is monitored, and upon completion, the excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto crushed ice. The desired 4-chloro derivative is then isolated through extraction and purification.

A more environmentally friendly and scalable approach involves using an equimolar amount of POCl₃ in a solvent-free reaction, heated in a sealed reactor. This method minimizes waste and simplifies the work-up procedure. nih.govdntb.gov.ua

Multi-Step Synthesis Protocols

The synthesis of this compound is a well-established multi-step process. A common and efficient route begins with the commercially available 2-amino-5-ethylthiophene-3-carbonitrile. achemblock.com

Step 1: Cyclization to form 5-ethylthieno[2,3-d]pyrimidin-4(3H)-one. The initial step involves the cyclization of 2-amino-5-ethylthiophene-3-carbonitrile to form the pyrimidine ring. This can be achieved by reacting the aminothiophene with formic acid or formamide, which serves as the source for the additional carbon atom required for the pyrimidine ring. Heating the mixture, often under reflux conditions, leads to the formation of 5-ethylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 2: Chlorination to yield this compound. The intermediate, 5-ethylthieno[2,3-d]pyrimidin-4(3H)-one, is then subjected to chlorination as described in section 2.2.2. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) converts the 4-oxo group into a chloro group, yielding the final product, this compound. researchgate.net

This two-step sequence provides a reliable and scalable method for the preparation of the target compound.

Multi-Step Synthesis of this compound
StepStarting MaterialReagents and ConditionsProductKey Transformation
12-Amino-5-ethylthiophene-3-carbonitrileFormic acid or formamide, heat (reflux)5-Ethylthieno[2,3-d]pyrimidin-4(3H)-onePyrimidine ring formation
25-Ethylthieno[2,3-d]pyrimidin-4(3H)-onePhosphorus oxychloride (POCl₃), heat (reflux)This compoundChlorination of the 4-oxo group

Palladium-Catalyzed Coupling Reactions in Thienopyrimidine Synthesis

While the primary route to this compound involves building the core from a pre-functionalized thiophene, palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of the thieno[2,3-d]pyrimidine scaffold. These reactions are particularly useful for introducing aryl, heteroaryl, or alkyl groups at various positions of the heterocyclic core.

Although direct C5-ethylation of a thieno[2,3-d]pyrimidine using a palladium catalyst has not been extensively reported, palladium-catalyzed reactions are commonly used for C-H activation and cross-coupling on thiophene and its fused derivatives. For instance, palladium-catalyzed C-H arylation has been demonstrated on thieno-pyrimidines. This suggests the potential for developing a palladium-catalyzed method for the direct introduction of an ethyl group at the C5 position, possibly using an ethylating agent like ethylboronic acid or an ethyl halide, although this remains an area for further research.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction times, improving yields, and enhancing the efficiency of heterocyclic compound synthesis. The application of microwave irradiation has been shown to be beneficial in various steps of thieno[2,3-d]pyrimidine synthesis.

For instance, the Gewald reaction, which is used to prepare the 2-aminothiophene precursors, can be significantly accelerated under microwave conditions. wikipedia.org Furthermore, the cyclization of 2-aminothiophenes to form the thieno[2,3-d]pyrimidin-4(3H)-one core can also be facilitated by microwave heating. One report describes a POCl₃-catalyzed, one-step, solvent-free synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives under both conventional heating and microwave irradiation, with the latter often providing the product in a shorter reaction time. researchgate.net Microwave-assisted synthesis offers a greener and more efficient alternative to conventional heating methods for the preparation of this compound and its analogs.

Functional Group Interconversions and Derivatization Strategies on the Thieno[2,3-d]pyrimidine Core

The this compound molecule is a versatile intermediate for further chemical modifications. The chlorine atom at the C-4 position is a good leaving group and is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups at this position.

Common derivatization strategies include:

Amination: Reaction with various primary and secondary amines to introduce substituted amino groups at the C-4 position. This is a widely used method to generate libraries of compounds for biological screening.

Alkoxylation: Reaction with alcohols in the presence of a base to form 4-alkoxy derivatives.

Thiolation: Reaction with thiols to introduce thioether linkages at the C-4 position.

These functional group interconversions allow for the fine-tuning of the physicochemical and biological properties of the thieno[2,3-d]pyrimidine scaffold, making this compound a valuable building block in drug discovery and materials science.

Nucleophilic Substitution Reactions

The chlorine atom at the C4 position of the thieno[2,3-d]pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a straightforward and widely utilized method for introducing a variety of functional groups at this position. The electron-withdrawing nature of the pyrimidine nitrogen atoms facilitates the attack of nucleophiles, making the 4-chloro group a versatile synthetic handle.

A significant body of research has focused on the reaction of 4-chlorothieno[2,3-d]pyrimidines with nitrogen-based nucleophiles. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines have been synthesized through the reaction of 4-chloro precursors with various primary and secondary amines. nih.gov These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. For instance, reactions with amines such as N-methylpiperazine, morpholine, and N-phenylpiperazine have been successfully employed to generate diverse 4-substituted aminothieno[2,3-d]pyrimidine derivatives. nih.gov Similarly, the substitution of the 4-chloro group by amino acid derivatives has been accomplished, highlighting the broad applicability of this reaction. researchgate.net

The table below summarizes representative examples of nucleophilic substitution reactions on 4-chlorothieno[2,3-d]pyrimidine derivatives.

4-Chloro PrecursorNucleophileProductReference
4-Chlorothieno[2,3-d]pyrimidineVarious Amines4-Alkylamino/Arylaminothieno[2,3-d]pyrimidine nih.gov
4-Chlorothieno[2,3-d]pyrimidine derivativeN-Methylpiperazine4-(N-Methylpiperazinyl)thieno[2,3-d]pyrimidine derivative nih.gov
4-Chlorothieno[2,3-d]pyrimidine derivativeMorpholine4-Morpholinylthieno[2,3-d]pyrimidine derivative nih.gov
2-Phenyl-4-chlorothienopyrimidineL-Phenylalanine(S)-2-(2-Phenylthieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid researchgate.net
5-Substituted-4-chlorothienopyrimidine(3-(Substituted-phenyl)-isoxazol-5-yl)-methanol4-{[3-(Substituted-phenyl)-isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidine scielo.br

Oxidative and Reductive Transformations

Oxidative and reductive transformations provide further avenues for functionalizing the thieno[2,3-d]pyrimidine scaffold, either by modifying the heterocyclic core or by transforming substituents.

Oxidative Transformations While specific oxidation of this compound is not extensively documented, the oxidation of related thieno-fused heterocyclic systems suggests potential pathways. The sulfur atom in the thiophene ring and the nitrogen atoms in the pyrimidine ring are susceptible to oxidation. acs.org Selective oxidation of the sulfur atom can lead to the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). acs.orgnih.gov These transformations are typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or HOF·CH₃CN. acs.orgresearchgate.net Furthermore, the nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides, which can alter the electronic properties of the ring and provide handles for further functionalization. acs.org

Reductive Transformations Reductive methods are commonly employed to transform specific functional groups attached to the thieno[2,3-d]pyrimidine core. A key example is the reduction of a nitro group. The catalytic hydrogenation of a nitro-substituted thieno[2,3-d]pyrimidine derivative using a palladium on carbon catalyst (10% Pd/C) under a hydrogen atmosphere has been shown to efficiently yield the corresponding amino derivative. nih.gov This transformation is a cornerstone in organic synthesis for converting electron-withdrawing nitro groups into electron-donating amino groups, which can then be used in subsequent reactions.

General methods for the reduction of aromatic nitro compounds, such as using metals in acidic media (e.g., Sn, Fe with HCl) or sodium dithionite, are also applicable to this system. nih.govwikipedia.org Another example of a selective reduction is the conversion of an azide group to an amine. This has been accomplished on a precursor to a thieno[2,3-d]pyrimidinedione via catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃), which is known for its ability to selectively reduce azides without affecting other reducible groups. nih.gov

Introduction of Diverse Arylthiol Groups

The introduction of arylthiol (S-Ar) moieties at the C4-position of the thieno[2,3-d]pyrimidine ring leads to the formation of 4-(arylthio)thieno[2,3-d]pyrimidine derivatives. These C-S bonds can be formed through several synthetic strategies, primarily involving the reaction of a 4-chloro precursor with an aryl thiol.

One of the most prominent methods for this type of C-S cross-coupling is the Ullmann condensation. organic-chemistry.orgnih.gov This reaction typically involves the copper-catalyzed coupling of an aryl halide with a thiol. researchgate.net In the context of thieno[2,3-d]pyrimidines, this would involve the reaction of a 4-chloro derivative with a substituted thiophenol in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent like DMF. organic-chemistry.orgresearchgate.net While the classic Ullmann reaction often requires harsh conditions, modern protocols using ligands can facilitate the coupling under milder conditions.

Alternatively, direct nucleophilic aromatic substitution (SNAr), similar to the reactions with amines described in section 2.3.1, can be envisioned. The reaction between a 4-chlorothieno[2,3-d]pyrimidine and a thiophenol, typically in the presence of a base to form the more nucleophilic thiophenoxide anion, can lead to the displacement of the chloride and formation of the desired aryl sulfide. The choice between a direct SNAr pathway and a copper-catalyzed Ullmann-type reaction often depends on the specific substrates and desired reaction conditions.

Investigative Biological Activities of Thieno 2,3 D Pyrimidine Derivatives

Antimicrobial Spectrum of Activity

Thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated a wide range of antimicrobial properties, showing promise as a foundational structure for the development of new antibacterial and antifungal agents. nih.govscielo.br The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its activity against specific microbial pathogens. nih.gov

The antibacterial potential of thieno[2,3-d]pyrimidine derivatives has been evaluated against a diverse panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Thieno[2,3-d]pyrimidine derivatives have shown significant inhibitory effects against various Gram-positive bacteria. nih.gov Several synthesized series of these compounds have been tested against clinically relevant species such as Staphylococcus aureus and Bacillus subtilis. ijacskros.com Notably, certain thieno[2,3-d]pyrimidinediones displayed potent activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/L. nih.gov

In one study, newly synthesized N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene (B33073)/Furan-2-carboxamide derivatives were screened, and several compounds showed good antibacterial activity when compared to the standard drug amoxicillin. ijacskros.com Another study highlighted that specific derivatives exhibited moderate activity against S. aureus and B. subtilis. researchgate.net Thieno[2,3-d]pyrimidine-core compounds have been identified as a novel antibacterial prodrug scaffold, with anti-Gram-positive activity being particularly modulatable towards Staphylococci. nih.gov

Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives Against Gram-Positive Bacteria
Compound TypeBacterial StrainActivity MeasurementResultReference
Thieno[2,3-d]pyrimidinediones (Compound 2)MRSA, VRSA, VISAMIC2–16 mg/L nih.gov
N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamidesStaphylococcus aureus, Bacillus subtilisZone of InhibitionGood activity compared to Amoxicillin ijacskros.com
Substituted Thieno[2,3-d]pyrimidines (Va-r series)Staphylococcus aureus, Bacillus subtilisZone of InhibitionVarying levels of activity sphinxsai.com
1-phenyl-3-(5-(thiophenyl-2-yl)thieno[2,3-d]pyrimidin-4-yl) thiourea (B124793) (5c)Bacillus subtilis, Streptococcus lactisIn vitro assaySignificant activity ekb.eg

The activity of thieno[2,3-d]pyrimidine derivatives against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli has also been investigated. Generally, these compounds tend to show weaker or more moderate activity against Gram-negative strains compared to their Gram-positive counterparts. nih.gov For instance, the same thieno[2,3-d]pyrimidinediones that were potent against MRSA showed only weak activity against Gram-negative bacteria, with MIC values ranging from 16 to over 32 mg/L. nih.gov

However, specific derivatives have demonstrated noteworthy inhibition. Studies have shown that some compounds can inhibit E. coli to varying degrees. researchgate.net In a screening of novel carboxamide derivatives, compounds were tested against P. aeruginosa and E. coli, with some possessing good activity. ijacskros.com Furthermore, certain synthesized hybrids revealed moderate activity against E. coli in agar (B569324) well diffusion assays. researchgate.net

Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives Against Gram-Negative Bacteria
Compound TypeBacterial StrainActivity MeasurementResultReference
Thieno[2,3-d]pyrimidinediones (Compounds 1 and 2)Gram-negative panelMIC16 to >32 mg/L (weak activity) nih.gov
Substituted Thieno[2,3-d]pyrimidines (Compound 8iii, 12ii)Escherichia coliZone of InhibitionVarying degrees of inhibition researchgate.net
N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamidesPseudomonas aeruginosa, Escherichia coliZone of InhibitionSome compounds showed good activity ijacskros.com
1-phenyl-3-(5-(thiophenyl-2-yl)thieno[2,3-d]pyrimidin-4-yl) thiourea (5c)Pseudomonas sp, Escherichia coliIn vitro assaySignificant activity ekb.eg

A significant breakthrough in the application of thieno[2,3-d]pyrimidines has been the discovery of their potent and selective activity against Helicobacter pylori, a major causative agent of gastritis and peptic ulcers. nih.govuthsc.edu High-throughput screening identified two structurally related thienopyrimidine compounds that selectively inhibited H. pylori over commensal gut microbiota. nih.gov

Further research into the mechanism of action revealed that these compounds target the respiratory complex I, specifically the NuoD subunit, which is essential for ATP synthesis in H. pylori. nih.gov Structure-activity relationship (SAR) studies led to the development of lead compounds with low nanomolar anti-H. pylori activity and an acceptable cytotoxicity profile. nih.govuthsc.edu This targeted approach offers a promising avenue for developing narrow-spectrum antibiotics to combat the growing issue of resistance in H. pylori treatment regimens. nih.gov

The thieno[2,3-d]pyrimidine scaffold is also a promising framework for the development of new antitubercular agents. rsc.org A number of thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened for activity against Mycobacterium tuberculosis. rsc.org Some of these compounds were found to have significant antimycobacterial activity against M. tuberculosis H37Ra and Mycobacterium bovis BCG. rsc.org

One derivative, CWHM-728 (a thieno[2,3-d]pyrimidine-4-amine), was identified through screening and found to have an IC₅₀ value of 3.2 μM against the M. tuberculosis Erdman strain. nih.gov Furthermore, some thieno[2,3-d]pyrimidines are believed to function as prodrugs, which are activated by the nitroreductase enzyme Mrx2 within the mycobacterium to form highly potent antimycobacterial metabolites. nih.gov

In addition to antibacterial properties, thieno[2,3-d]pyrimidine derivatives have been evaluated for their efficacy against pathogenic fungi. Screenings have commonly included species like Candida albicans and Aspergillus niger. ijacskros.com

Several studies have reported moderate to good antifungal activity for various synthesized derivatives. ijacskros.comresearchgate.net In one study, newly synthesized compounds were tested against C. albicans and A. niger, and their activity was compared to the standard antifungal drug fluconazole (B54011), with some compounds showing promising results. ijacskros.com Other research identified specific thieno[2,3-d]pyrimidine derivatives that displayed the best antifungal activity against Candida species. researchgate.net The screening of a series of bithiophene and thieno[2,3-d]pyrimidine compounds also demonstrated significant antifungal activity against C. albicans and A. niger. ekb.eg

Antifungal Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound TypeFungal StrainActivity MeasurementResultReference
N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamidesAspergillus niger, Candida albicansZone of InhibitionGood activity compared to Fluconazole ijacskros.com
Substituted Thieno[2,3-d]pyrimidines (Compound 8iii)Candida speciesIn vitro assayBest antifungal activity in its series researchgate.net
1-(4-cyano-2,3-bithiophen-5-yl)3-phenylthiourea (2b)Aspergillus niger, Candida albicansIn vitro assaySignificant activity ekb.eg
4-imino-3-phenyl-5-(thiophenyl-2-yl)-3,4-dihydrothieno[2,3-d] pyrimidine-2(1H)-thione (3b)Aspergillus niger, Candida albicansIn vitro assaySignificant activity ekb.eg

Antiviral Activity (e.g., Anti-Avian Influenza Virus H5N1)

Thieno[2,3-d]pyrimidine derivatives have been investigated for their potential as antiviral agents. nih.gov Viruses, particularly influenza viruses, represent a significant global health threat due to their high morbidity and mortality rates. nih.gov The search for new antiviral medicines is a critical task, especially as many viral infections lack specific treatments or vaccines. nih.gov

Research into pyrimidine-based compounds has shown a broad spectrum of antiviral activity against various viruses, including influenza virus, herpes simplex virus (HSV), and hepatitis A virus (HAV). nih.govnih.gov For instance, certain synthesized nucleosides of thieno[2,3-d]pyrimidine derivatives were tested against HSV-1 and HAV. nih.gov One of the tested compounds demonstrated notable efficacy against HSV-1, though none of the four tested compounds showed activity against HAV. nih.gov

In the context of influenza, the highly pathogenic avian influenza A(H5N1) virus is a major concern. Ongoing surveillance of currently circulating H5N1 viruses has shown that most remain susceptible to existing antiviral drugs like neuraminidase inhibitors and baloxavir. nih.gov However, the emergence of substitutions that reduce antiviral susceptibility highlights the need for novel therapeutic agents. nih.gov Thieno[3,2-d]pyrimidine (B1254671) derivatives, a related isomer class, have been patented for their use in treating viral infections through the modulation of toll-like receptors (TLRs), which are crucial in the innate immune response to pathogens. google.com Furthermore, other related heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), suggesting the potential of these core structures in developing new antiviral therapies. mdpi.com

Antiparasitic Activity

The thieno[2,3-d]pyrimidine scaffold has also been explored for its potential against parasitic diseases like malaria. The rise of drug-resistant Plasmodium parasites necessitates the development of new antiplasmodial agents. mdpi.com A series of 4-substituted thieno[3,2-d]pyrimidine derivatives were identified as having in vitro activity against both the blood-stage of Plasmodium falciparum and the liver-stage of P. berghei. mdpi.com Specifically, a chloro analogue of a lead compound, Gamhepathiopine, exhibited good activity against the erythrocytic stage of P. falciparum and even better activity against the hepatic P. berghei parasites compared to the original compound. mdpi.com

Other related pyrimidine (B1678525) derivatives have also been assessed for broader antiparasitic capabilities. Highly conjugated pyrimidine-2,4-dione derivatives have been tested against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, demonstrating the potential of the pyrimidine core in targeting a range of parasitic organisms. nih.gov

Antineoplastic and Antiproliferative Potentials

The thieno[2,3-d]pyrimidine core is a prominent feature in many compounds designed as anticancer agents. nih.govnih.gov These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, which are often overexpressed or deregulated in cancer cells. nih.govnih.gov Targeting kinase activity, such as with FMS-like tyrosine kinase 3 (FLT3), Phosphatidylinositol 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), represents an attractive therapeutic strategy for cancer treatment. nih.govnih.govnih.gov

Derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antiproliferative activity against numerous cancer cell lines, showing promising results. nih.govnih.gov For example, some derivatives have demonstrated higher cytotoxic effects than reference standards against certain cancer cells. nih.gov

Inhibition of Cancer Cell Lines (e.g., HepG2, HEp-2, MCF-7, Hela, A549, PC-3)

Thieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity across a wide panel of human cancer cell lines. Research has focused on their efficacy against liver (HepG2), breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells, among others. nih.govnih.gov

Several studies have reported potent cytotoxic activity of these compounds. For instance, new thieno[2,3-d]pyrimidine derivatives have shown excellent anticancer activities against HCT-116 (colon) and HepG2 cell lines. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives, a closely related class, have also been evaluated against A549, PC3, and MCF-7 cell lines, with some compounds showing strong cytotoxic activity. nih.gov One derivative was found to be the most potent against PC3 cells with an IC₅₀ value of 0.19 µM, while others were highly active against MCF-7 and A549 cells. nih.gov

The following table summarizes the observed antiproliferative activities of various thieno[2,3-d]pyrimidine derivatives and related structures against the specified cancer cell lines.

Cancer Cell LineCell TypeKey Findings on Thieno[2,3-d]pyrimidine & Related DerivativesCitations
HepG2Hepatocellular Carcinoma (Liver)Derivatives showed significant cytotoxic effects, with some resulting in higher efficacy than the reference standard. Other compounds exhibited excellent anticancer activities. nih.govnih.gov
HEp-2Laryngeal CarcinomaNo specific data found in the provided search results for thieno[2,3-d]pyrimidine derivatives against this cell line.
MCF-7Breast Adenocarcinoma (ER+)Multiple studies report high cytotoxic effects. Some derivatives showed greater efficacy than the reference standard. Others were found to be active with potent IC₅₀ values. The cell line was also used to test pyrido[2,3-d]pyrimidine (B1209978) and 2-alkyl-4-amino-thieno[2,3-d]pyrimidine derivatives, which showed remarkable cytotoxicity. nih.govnih.govnih.govresearchgate.netrsc.orgmdpi.com
HelaCervical CancerNo specific data found in the provided search results for thieno[2,3-d]pyrimidine derivatives against this cell line.
A549Lung CarcinomaPyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were evaluated, with one compound showing strong cytotoxic activity (IC₅₀ value of 4.55 µM) and inducing apoptosis. nih.gov
PC-3Prostate AdenocarcinomaA series of new pyrrolo[2,3-d]pyrimidines were tested, with one derivative proving to be the most potent against PC3 cells, displaying an IC₅₀ value of 0.19 µM. nih.gov

Cytotoxicity Assessment Methodologies

The evaluation of the cytotoxic and antiproliferative effects of thieno[2,3-d]pyrimidine derivatives involves a variety of established in vitro assays. A primary method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. nih.govresearchgate.net This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The IC₅₀ value, or the concentration of a compound that inhibits 50% of cell growth, is a standard metric derived from this assay to quantify cytotoxicity. researchgate.net

To understand the mechanisms underlying cytotoxicity, further analyses are often performed. These can include:

Annexin V Binding Assay: This method is used to detect apoptosis, or programmed cell death, a common mechanism by which anticancer drugs eliminate cancer cells. nih.gov

Cell Cycle Analysis: Flow cytometry is employed to determine the effect of a compound on the cell cycle progression (G0/G1, S, G2/M phases). Many anticancer agents function by inducing cell cycle arrest at specific checkpoints. nih.gov

Western Blot Analysis: This technique is used to measure the expression levels of specific proteins involved in apoptosis and cell survival pathways, such as the pro-apoptotic Bax protein and the anti-apoptotic Bcl-2 protein, as well as caspases. nih.gov

Anti-inflammatory Properties

Thieno[2,3-d]pyrimidine derivatives have also been recognized for their significant anti-inflammatory potential. nih.govnih.govresearchgate.net Inflammation is a critical biological response, but its dysregulation is implicated in numerous diseases. Activated macrophages play a key role in initiating and maintaining inflammation by releasing various inflammatory mediators. nih.gov

Several synthesized series of thieno[2,3-d]pyrimidine derivatives have been shown to significantly reduce inflammation in preclinical models. In studies using the carrageenan-induced paw edema test in rats, an established model for acute inflammation, these compounds demonstrated a notable reduction in swelling, with some exhibiting activity comparable to the standard anti-inflammatory drug diclofenac. nih.gov This suggests that the thienopyrimidine scaffold is a promising candidate for developing new anti-inflammatory agents, potentially with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that often contain an irritant carboxylic acid moiety. nih.gov

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Cytokines)

The anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives are linked to their ability to modulate key inflammatory mediators, including nitric oxide (NO) and various cytokines. nih.gov In lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation, certain tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives have been shown to significantly inhibit the production of NO. nih.gov

Furthermore, these compounds effectively suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The mechanism for this suppression involves the inhibition of key signaling pathways, such as the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. nih.gov The inhibition of these pathways leads to the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing NO and prostaglandins, respectively. nih.gov

The following table summarizes the modulatory effects of certain thieno[2,3-d]pyrimidine derivatives on key inflammatory mediators.

Inflammatory MediatorEffect of Thieno[2,3-d]pyrimidine DerivativesUnderlying MechanismCitations
Nitric Oxide (NO)Significant inhibition of NO secretion in LPS-stimulated macrophages.Suppression of inducible nitric oxide synthase (iNOS) expression via inhibition of NF-κB and MAPK signaling pathways. nih.gov
Cytokines (TNF-α, IL-6, IL-1β)Strong, dose-dependent inhibition of cytokine secretion. Some compounds showed activity similar to the control drug indomethacin.Inhibition of the NF-κB and MAPK signaling pathways, preventing the nuclear translocation of NF-κB p65. nih.gov
Prostaglandin E2 (PGE2)Derivatives were able to decrease the concentration of PGE2 in blood serum in vivo.Likely related to the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Inhibition of Inflammatory Enzymes (e.g., iNOS, COX-2)

Thieno[2,3-d]pyrimidine derivatives have demonstrated notable anti-inflammatory properties through the inhibition of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are crucial mediators of the inflammatory response; iNOS produces large quantities of nitric oxide (NO), while COX-2 is responsible for the synthesis of prostaglandins, both of which are pro-inflammatory mediators. nih.govbohrium.com

In studies using lipopolysaccharide (LPS)-stimulated macrophages, certain tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine derivatives were found to significantly inhibit the secretion of NO and inflammatory cytokines. nih.gov Further investigation revealed that these compounds, specifically A2, A6, and B7, markedly reduced the mRNA and protein expression levels of both iNOS and COX-2. nih.gov This suggests that the anti-inflammatory action of these thieno[2,3-d]pyrimidine derivatives is, at least in part, due to the transcriptional and translational suppression of these critical inflammatory enzymes. nih.gov The pyrimidine nucleus, in general, is recognized for its potential as a COX-2 inhibiting agent. nih.govnih.gov The development of dual inhibitors for both COX and LOX (lipoxygenase) pathways is an ongoing strategy to create safer anti-inflammatory drugs. mdpi.com

Enzyme Inhibitory Activities

Kinase Inhibition Profiles

The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile template for the development of potent kinase inhibitors, which are crucial in cancer therapy by targeting deregulated signaling pathways. researchgate.netnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in a wide variety of human cancers, making it a key target for anticancer drug development. nih.govnih.gov A series of thienopyrimidine compounds has been synthesized and shown to potently inhibit STAT3 expression induced by interleukin-6 (IL-6) in a dose-dependent manner. nih.govjmb.or.kr

Several of these derivatives, including compounds 6Aa, 6Ab, 6Ba, and 6Bc, were found to significantly suppress the phosphorylation of STAT3 in Hep3B cells. nih.govjmb.or.kr The inhibition of STAT3 phosphorylation is a key mechanism to block its activation and subsequent pro-tumorigenic signaling. nih.gov More recently, new thieno[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and STAT3, addressing potential resistance mechanisms to EGFR-only targeted therapies. researchgate.netscilit.com

Table 1: STAT3 Inhibition by Thienopyrimidine Derivatives

Compound Target Cell Line IC50 (µM) Reference
Thienopyrimidine Derivatives (6Aa-g, 6Ba-d) Hep3B 0.32 - 5.73 nih.govjmb.or.kr
Compound 5j STAT3 0.00552 researchgate.net
Compound 5k STAT3 0.00334 researchgate.net

IC50 values represent the concentration required to inhibit 50% of the biological activity. Fold change represents the downregulation of protein expression compared to a control.

The Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently overactivated in cancers. nih.gov Inhibiting this pathway is a validated strategy in oncology. Research has shown that certain thienopyrimidine derivatives can effectively suppress this pathway. Specifically, compounds 6Aa, 6Ab, 6Ba, and 6Bc, which were identified as potent STAT3 inhibitors, also significantly suppressed the IL-6 stimulated phosphorylation of ERK1/2 in Hep3B cells. nih.govjmb.or.kr This dual inhibition of both STAT3 and ERK1/2 pathways highlights the potential of these compounds to combat inflammatory diseases and cancer through multiple mechanisms. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Consequently, inhibiting VEGFR-2 is a major focus in cancer therapy. Numerous thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov

Several of these compounds exhibit inhibitory activity in the low nanomolar range. researchgate.netnih.gov For instance, compounds 8b and 8e showed exceptionally potent VEGFR-2 inhibition with IC50 values of 5 nM and 3.9 nM, respectively. researchgate.netnih.gov Another study identified compound 17f as having high cytotoxic activity against cancer cell lines, which was linked to its VEGFR-2 inhibitory function. nih.gov The design of these inhibitors often leverages the structural features of known VEGFR-2 inhibitors, substituting the core scaffold with the thieno[2,3-d]pyrimidine ring to achieve high potency. nih.govnih.gov

Table 2: VEGFR-2 Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Compound IC50 (nM) Reference
Compound 8e 3.9 researchgate.netnih.gov
Compound 8b 5.0 researchgate.netnih.gov
A thieno[2,3-d]pyrimidine derivative 68.13 researchgate.net

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), plays a fundamental role in cell proliferation and is frequently implicated in various cancers. nih.govmdpi.commdpi.com Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of this family, often as dual EGFR/HER2 inhibitors. nih.gov

In one study, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against wild-type EGFR (EGFRWT), a mutant form (EGFRT790M), and HER2. nih.gov Compounds 13g, 13h, and 13k from this series demonstrated significant antitumor activities, with IC50 values comparable to the established EGFR inhibitor, erlotinib. nih.gov The development of dual inhibitors is a strategic approach to overcome the resistance that can develop with therapies targeting only a single receptor in the ErbB family. researchgate.netmdpi.com

Table 3: ErbB Family Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Compound Target Kinase IC50 (µM) Reference
Compound 13g EGFRWT 0.057 nih.gov
Compound 13h EGFRWT 0.049 nih.gov
Compound 13k EGFRWT 0.031 nih.gov
Compound 13k HER2 0.046 nih.gov
Compound 5j EGFR 0.067 researchgate.net

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Aurora Kinase Inhibition

Research into pan-Aurora kinase inhibitors has identified compounds with pyrimidine scaffolds that show potent inhibition of Aurora A, B, and C. nih.gov For example, AMG-900 inhibits Aurora A, B, and C with IC50 values of 5, 4, and 1 nM, respectively. nih.gov Another compound, PF-03814735, which is based on a pyrimidine scaffold, inhibits Aurora A and Aurora B with IC50 values of 5 and 0.8 nM, respectively. nih.gov These examples highlight the potential of the pyrimidine core, a key component of thieno[2,3-d]pyrimidines, in the design of Aurora kinase inhibitors.

Table 1: Examples of Pyrimidine-Based Aurora Kinase Inhibitors

Compound Target IC50 (nM)
AMG-900 Aurora A 5
Aurora B 4
Aurora C 1
PF-03814735 Aurora A 5
Aurora B 0.8

This table presents data for various pyrimidine-based inhibitors to illustrate the activity of this class of compounds against Aurora kinases. Data for 4-Chloro-5-ethylthieno[2,3-d]pyrimidine is not available.

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a constitutively active serine/threonine kinase that is involved in a plethora of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its elevated activity in many cancers makes it a viable therapeutic target. nih.govnih.gov Although specific inhibitory data for this compound against Protein Kinase CK2 is not found in the reviewed literature, various thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for this activity.

For example, the inhibitor 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB), a well-known CK2 inhibitor, has been shown to induce apoptosis in Jurkat cells. unipd.it The development of derivatives of this and other scaffolds has led to compounds with potent CK2 inhibition. nih.gov While these are not thieno[2,3-d]pyrimidines, they demonstrate the type of inhibitory profiles sought. Research on related heterocyclic compounds has shown that specific structural modifications can lead to potent and selective CK2 inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR) Ligand Binding Modulation

The Epidermal Growth Factor Receptor (EGFR) is a key mediator of signaling pathways that control cell growth and proliferation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. The thieno[2,3-d]pyrimidine core, being a bioisostere of the 4-anilinoquinazoline (B1210976) scaffold used in first-generation EGFR inhibitors, has been a focal point of research in this area. nih.gov

While no specific data on the EGFR inhibitory activity of this compound is available, numerous studies have demonstrated the potential of other thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors. nih.govnih.gov For instance, a series of novel 6,7,8,9-tetrahydro-5H-cyclohepta nih.govnih.govthieno[2,3-d]pyrimidine derivatives have been synthesized and shown to act as dual inhibitors of EGFR and VEGFR-2. nih.gov Furthermore, the introduction of a Michael acceptor group to a tetrahydropyridothieno[2,3-d]pyrimidine scaffold has resulted in potent, irreversible EGFR kinase inhibitors. drugbank.com

Table 2: EGFR Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Target Cell Line Antiproliferative Activity
Compound 7a EGFR wild-type & EGFRT790M HepG2, PC3 Significant Inhibition

This table presents data for various thieno[2,3-d]pyrimidine derivatives to illustrate the activity of this class of compounds against EGFR. Data for this compound is not available.

B-Raf Kinase Inhibition

B-Raf is a serine/threonine-specific protein kinase that is a component of the MAPK signaling pathway, which is crucial for cell division, differentiation, and secretion. Mutations in the B-Raf gene, particularly the V600E mutation, are found in a high percentage of certain cancers, making it an important oncology target. There is no specific information available regarding the B-Raf kinase inhibitory activity of this compound. However, the thieno[2,3-d]pyrimidine scaffold has been identified as a core structure for the development of B-Raf inhibitors.

Folate Pathway Enzyme Inhibition (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

Enzymes in the folate pathway, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), are essential for the synthesis of nucleotides and are well-established targets for anticancer drugs. Pyrrolo[2,3-d]pyrimidine-based antifolates, which are structurally similar to thieno[2,3-d]pyrimidines, have been shown to inhibit multiple folate-requiring enzymes. nih.gov For example, the compound LY231514 (Pemetrexed) and its polyglutamates are potent inhibitors of TS and also show significant inhibition of DHFR and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.gov

While specific data for this compound is not available, the structural analogy to these known folate pathway inhibitors suggests that the thieno[2,3-d]pyrimidine scaffold could be a promising starting point for the design of new inhibitors targeting this pathway.

Table 3: Inhibitory Constants (Ki, nM) of LY231514 and its Polyglutamates against Folate Pathway Enzymes

Compound Thymidylate Synthase (TS) Dihydrofolate Reductase (DHFR) Glycinamide Ribonucleotide Formyltransferase (GARFT)
LY231514 109 7.0 9,300

This table presents data for the pyrrolo[2,3-d]pyrimidine-based antifolate LY231514 to illustrate the potential for this class of compounds to inhibit folate pathway enzymes. Data for this compound is not available.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cAMP and cGMP, thereby playing a critical role in signal transduction. Inhibitors of PDEs have therapeutic applications in a variety of diseases, including cardiovascular diseases, COPD, and erectile dysfunction. nih.gov There is no specific information available in the reviewed scientific literature concerning the phosphodiesterase inhibitory activity of this compound. Research in this area has focused on other chemical scaffolds. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Inhibitors of tyrosinase are of great interest for cosmetic applications in skin whitening and for the treatment of hyperpigmentation disorders. nih.gov While there is no specific data on the tyrosinase inhibitory activity of this compound, various compounds containing a thiophene ring have been investigated as tyrosinase inhibitors. nih.gov For instance, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to be a potent tyrosinase inhibitor. nih.gov This suggests that the thiophene moiety, present in the thieno[2,3-d]pyrimidine scaffold, can be a component of effective tyrosinase inhibitors.

Table 4: Tyrosinase Inhibitory Activity of a Thiophene-Containing Compound

Compound Target Substrate IC50 (µM)
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one L-tyrosine 0.013
L-DOPA 0.93
Kojic Acid (Reference) L-tyrosine 22.84

This table presents data for a thiophene-containing compound to illustrate the potential for this chemical feature to contribute to tyrosinase inhibition. Data for this compound is not available.

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)

The interaction of thieno[2,3-d]pyrimidine derivatives with cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases responsible for the metabolism of a vast number of drugs, is a critical aspect of their pharmacological profiling. While direct inhibitory data on CYP1A2 for this compound is not extensively documented in publicly available research, studies on analogous structures provide valuable insights.

Research into thieno[2,3-d]pyrimidine-based derivatives as potent anticancer agents has included assessments of their metabolic properties. For instance, a study on a series of thieno[2,3-d]pyrimidine derivatives designed as VEGFR-2 kinase inhibitors investigated their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The results indicated that most of the synthesized compounds were predicted to have a non-inhibitory effect against CYP2D6, a different but important CYP isozyme. While this does not directly address CYP1A2, it highlights that the thieno[2,3-d]pyrimidine scaffold can be engineered to avoid significant inhibition of major drug-metabolizing enzymes. The potential for CYP1A2 inhibition would likely be influenced by the specific substituents on the thienopyrimidine core.

Compound ClassCYP IsozymeObserved EffectSource
Thieno[2,3-d]pyrimidine derivativesCYP2D6Predicted non-inhibitory mdpi.com

DnaG Inhibition

Bacterial DNA primase (DnaG) is an essential enzyme in DNA replication, making it an attractive target for the development of novel antibacterial agents. The inhibition of DnaG by heterocyclic compounds has been an area of active investigation. While direct studies on this compound as a DnaG inhibitor are scarce, research on structurally related compounds has shown promise.

A study focusing on the identification of lead primase inhibitors highlighted pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines as inhibitors of E. coli DnaG primase. chemicalbook.com This finding suggests that the broader thienopyrimidine scaffold can serve as a basis for the design of DnaG inhibitors. The mechanism of inhibition for these types of compounds is believed to involve binding to the RNA Polymerase Domain (RPD) of the primase. chemicalbook.com The specific electronic and steric properties of the substituents on the thieno[2,3-d]pyrimidine ring would be crucial in determining the potency of DnaG inhibition.

Compound ClassTargetOrganismImplied MechanismSource
Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinesDnaG PrimaseE. coliBinding to RNA Polymerase Domain chemicalbook.com

Respiratory Complex I Subunit NuoD Inhibition (in H. pylori)

Helicobacter pylori is a pathogenic bacterium implicated in various gastric diseases. The discovery of novel therapeutic agents against H. pylori is a significant research goal, particularly those with a narrow spectrum of activity to avoid disrupting the gut microbiome. Thienopyrimidine derivatives have emerged as potent and selective inhibitors of H. pylori.

The mechanism of action of these compounds has been identified as the inhibition of the respiratory complex I, specifically targeting the NuoD subunit. chemenu.comgoogle.com This complex is uniquely essential for ATP synthesis in H. pylori. Structure-activity relationship (SAR) studies have demonstrated that modifications to the thienopyrimidine core can significantly impact inhibitory potency. For example, a study identified two structurally related thienopyrimidine compounds from a high-throughput screen that selectively inhibited H. pylori. google.comgoogle.com Subsequent optimization led to the development of lead compounds with increased potency against H. pylori, demonstrating IC50 values in the low micromolar range. chemenu.com

Compound SeriesTargetOrganismKey FindingsIC50 (µM)Source
ThienopyrimidinesRespiratory Complex I (NuoD)H. pyloriIdentified as selective inhibitors.Varies by derivative chemenu.comgoogle.comgoogle.com
Compound 10Respiratory Complex I (NuoD)H. pylori SS120-fold more potent than initial hit.- chemenu.com
Compound 11Respiratory Complex I (NuoD)H. pylori SS14-fold more potent than initial hit.- chemenu.com

Receptor Antagonist Activities

Adenosine (B11128) Receptor Antagonism (A1/A2a, A2a/A3)

Adenosine receptors, particularly the A1, A2A, and A3 subtypes, are G-protein coupled receptors involved in a multitude of physiological processes, making them important drug targets. Thieno[2,3-d]pyrimidine derivatives have been investigated as antagonists of these receptors.

Notably, a series of benzyl-substituted thieno[2,3-d]pyrimidines were identified as potent and selective adenosine A2A receptor antagonists. chemicalbook.com These compounds demonstrated the ability to reverse catalepsy in animal models, suggesting potential therapeutic applications. Further studies on 4-arylthieno[3,2-d]pyrimidines also revealed potent A2A receptor antagonists with high selectivity over A1 and A3 subtypes. researchgate.netchemicalbook.com The specific substitutions on the thieno[2,3-d]pyrimidine scaffold are critical for both potency and selectivity.

Compound ClassTarget ReceptorSelectivityNoted In Vivo EffectSource
Benzyl substituted thieno[2,3-d]pyrimidinesAdenosine A2APotent antagonistsReversal of catalepsy in mice chemicalbook.com
4-Arylthieno[3,2-d]pyrimidinesAdenosine A2AHigh selectivity over A1 and A3Promising activity for Parkinson's disease models researchgate.netchemicalbook.com

P2Y12 Platelet Aggregation Inhibition

The P2Y12 receptor is a crucial component in ADP-mediated platelet activation and aggregation, making it a key target for antiplatelet therapies. While the user instructions did not provide a specific reference for this section, the broader class of thienopyridines, which are structurally related to thieno[2,3-d]pyrimidines, are well-known P2Y12 inhibitors used clinically. Research into thieno[2,3-d]pyrimidine derivatives for this activity is an active area. The core scaffold provides a template for developing novel P2Y12 antagonists, with the potential for modified pharmacological profiles compared to existing drugs. The specific nature of the substituents at various positions on the thieno[2,3-d]pyrimidine ring would dictate the binding affinity and inhibitory potency against the P2Y12 receptor.

H1-Receptor Antagonism

Histamine H1-receptors are involved in allergic reactions, and their antagonists are widely used as anti-allergic drugs. Research has explored the potential of thieno[2,3-d]pyrimidine derivatives as H1-receptor antagonists. A study on a series of 3-amino-2-(substituted)aminomethyl-5,6-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones demonstrated potent H1-receptor antagonist activity. The study, conducted on guinea pig ileum, revealed that these compounds possessed a high affinity for the H1-receptor. A quantitative structure-activity relationship (QSAR) analysis indicated that the biological activity was primarily influenced by steric and lipophilic parameters of the substituents.

Compound ClassActivityKey FindingsSource
3-Amino-2-(substituted)aminomethyl-5,6-disubstituted thieno[2,3-d]pyrimidin-4(3H)-onesH1-Receptor AntagonistPotent activity on guinea pig ileum; activity influenced by steric and lipophilic parameters. nih.gov

Other Investigated Biological Activities

Beyond the more extensively studied areas of anticancer and antimicrobial effects, derivatives of the thieno[2,3-d]pyrimidine core have been evaluated for a range of other important biological activities. These explorations highlight the scaffold's adaptability and its potential to yield compounds with diverse therapeutic applications.

The search for new and effective treatments for diabetes mellitus, a widespread metabolic disorder, has led researchers to explore various heterocyclic compounds. nih.gov Thieno[2,3-d]pyrimidine derivatives have been identified as a promising class of compounds with potential antidiabetic properties. scielo.brijacskros.comresearchgate.net Studies have shown that certain fused pyrimidine derivatives can significantly lower elevated blood glucose levels. nih.gov For instance, some thiazolopyrimidines, which are structurally related to thieno[2,3-d]pyrimidines, have been recognized for their potential as antidiabetic agents. nih.gov The therapeutic effect is often associated with the improvement of histopathological markers in key organs affected by diabetes. nih.gov

Research into fused pyrimidine derivatives has demonstrated their ability to improve glomerular cellularity and the epithelium of the tubular lining in kidney tissue of diabetic rat models. nih.gov While specific derivatives of this compound have not been extensively reported for this activity, the broader class of thieno[2,3-d]pyrimidines continues to be an area of interest for developing new antidiabetic drugs. ijacskros.com

Oxidative stress is implicated in the pathology of numerous diseases, making the discovery of novel antioxidants a key research objective. Thieno[2,3-d]pyrimidine derivatives have been investigated for their antioxidant capabilities. ijacskros.com Certain compounds within this class have demonstrated the ability to act as free radical scavengers. mdpi.com For example, a novel hydrazone of a thieno[2,3-d]pyrimidine, when combined with ninhydrin (B49086), was noted for its potential as a free radical scavenger. mdpi.com The antioxidant activity of these compounds is often evaluated through various in vitro assays that measure their ability to neutralize harmful reactive oxygen species.

The development of new pain management therapies is a critical area of pharmaceutical research. Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their analgesic properties. mdpi.com In some studies, newly synthesized compounds from this class have shown pronounced analgesic activity, in some cases equal to or greater than that of reference drugs. eurekaselect.com The anti-inflammatory and analgesic activities of these compounds are often investigated together, as inflammation is a common cause of pain. researchgate.net Research has shown that certain thieno[2,3-d]pyrimidine derivatives exhibit significant anti-inflammatory and analgesic effects, making them promising candidates for further development. researchgate.net

Compound/DerivativeAnalgesic ActivityReference
Thieno[2,3-d]pyrimidine derivative 5a Pronounced analgesic activity eurekaselect.com
Thieno[2,3-d]pyrimidine derivative 14a Pronounced analgesic activity eurekaselect.com
Thieno[2,3-d]pyrimidine derivative 15a Pronounced analgesic activity eurekaselect.com
Thieno[2,3-d]pyrimidine derivative 16a Pronounced analgesic activity, equal or higher than reference eurekaselect.com

The influence of chemical compounds on the nervous system, known as neurotropic effects, is a broad area of study encompassing conditions like anxiety, epilepsy, and depression. Thieno[2,3-d]pyrimidine derivatives have been investigated for their potential to modulate neurological pathways. As bioisosteres of purines, which play a significant role in physiological functions, these compounds are of considerable interest. nih.gov Studies on fused heterocyclic systems containing the thieno[2,3-d]pyrimidine core, such as pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-ones, have shown anticonvulsant and anxiolytic (anti-anxiety) activities. nih.gov Some of these compounds have demonstrated the ability to protect against seizures induced by pentylenetetrazole in experimental models. nih.govnih.gov Furthermore, certain thieno[2,3-d]pyrimidine derivatives have been tested for their antagonistic effects at glutamate (B1630785) receptor subtypes, which are implicated in neurological disorders. researchgate.net

Compound/DerivativeNeurotropic EffectFindingReference
Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-one 4e AnxiolyticPronounced anti-anxiety activity in the "elevated plus maze" model. nih.gov
4-ethoxy-thieno[2,3-d]pyrimidineGlutamate receptor antagonistIC50 = 68 µM at the GluR6 receptor. researchgate.net
Pyrano[4,3-d]thieno[2,3-b]pyridines and Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-onesAnticonvulsantProtection against pentylenetetrazole (PTZ) seizures. nih.gov

The investigation into the anti-allergic potential of thieno[2,3-d]pyrimidine derivatives is an emerging area of research. Some studies have suggested that compounds incorporating this scaffold may have applications in modulating allergic reactions. For instance, a hydrazone derivative of thieno[2,3-d]pyrimidine combined with ninhydrin has been noted for its potential anti-allergic activity. mdpi.com This suggests that the versatile thieno[2,3-d]pyrimidine core can be functionalized to interact with biological targets relevant to allergic responses. However, more extensive research is needed to fully characterize the anti-allergic profiles of this class of compounds.

Hypertension, or high blood pressure, is a major risk factor for cardiovascular disease. The search for novel antihypertensive agents has included the exploration of thieno[2,3-d]pyrimidine derivatives. A series of thieno[2,3-d]pyrimidine-2,4-diones have been synthesized and evaluated for their effects on blood pressure in spontaneously hypertensive rats. nih.gov Several of these compounds were found to be potent oral antihypertensive agents. nih.gov Their mechanism of action was further investigated, revealing that some derivatives act as alpha-1 antagonists, a known mechanism for lowering blood pressure. nih.gov

Compound/Thiophene SystemAntihypertensive Effect (ED50SBP in mg/kg, po)Alpha-1 Antagonist Potency (ED50 in µg/kg, iv)Reference
Thieno[3,4-d]pyrimidine-2,4-dione derivative0.211.7 nih.gov
Thieno[3,2-d]pyrimidine-2,4-dione derivative0.192.1 nih.gov
Thieno[2,3-d]pyrimidine-2,4-dione derivative1.015.4 nih.gov

Antidepressant Effects

Extensive searches of scientific literature and chemical databases have been conducted to ascertain the antidepressant properties of the specific chemical compound This compound . Despite a thorough review of available research, no studies reporting on the direct evaluation of this particular compound for antidepressant activity were identified.

The thieno[2,3-d]pyrimidine scaffold is a core structure in many compounds synthesized for various pharmacological evaluations. Research has explored the potential of different derivatives of thieno[2,3-d]pyrimidine in a range of biological activities, including effects on the central nervous system. However, these investigations have focused on analogues with different substitution patterns.

For instance, studies on other related thieno[2,3-d]pyrimidine derivatives have shown engagement with biological targets relevant to depression, but this does not provide direct evidence for the activity of this compound itself. The biological activity of a chemical compound is highly specific to its unique structure, and the presence or absence of particular functional groups, such as the chloro and ethyl groups at positions 4 and 5 respectively on the thieno[2,3-d]pyrimidine core, can dramatically alter its pharmacological profile.

Therefore, without direct experimental data from preclinical models of depression, such as the forced swim test or tail suspension test, for this compound, no scientifically accurate claims can be made regarding its potential antidepressant effects. The antidepressant profile of this specific compound remains uninvestigated in the public domain of scientific research.

Further research would be necessary to synthesize and pharmacologically profile this compound to determine if it possesses any antidepressant properties.

Structure Activity Relationship Sar Studies of 4 Chloro 5 Ethylthieno 2,3 D Pyrimidine and Analogues

Influence of Substituents on Biological Potency and Selectivity

The substitution at the C-5 and C-6 positions of the thieno[2,3-d]pyrimidine (B153573) core plays a critical role in modulating biological activity. For instance, in a series of compounds designed as cyclin-dependent kinase 4 (CDK4) inhibitors, optimization at the C-6 position was a key strategy. nih.gov One study found that derivatives with a more lipophilic tetramethylene substitution at the 5 and 6 positions generally exhibited better activity compared to their 5-methyl-6-carboxylate counterparts. nih.gov

In the context of dual inhibitors for glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), 6-substituted thieno[2,3-d]pyrimidine analogs were investigated. The isosteric replacement of a pyrrole (B145914) ring with a thiophene (B33073) ring in related compounds resulted in an increased ring size that more closely mimics the natural folate cofactor, highlighting the importance of the spatial arrangement influenced by the C-6 substituent. nih.gov

Compound/AnalogSubstitution at C-5/C-6Observed Effect
Thieno[2,3-d]pyrimidine derivative5-methyl-6-carboxylateLower activity
Thieno[2,3-d]pyrimidine derivativeTetramethylene at C5-C6Improved activity
6-substituted thieno[2,3-d]pyrimidineVaried (e.g., linked to benzoyl-L-glutamate)Dual inhibition of GARFTase and AICARFTase

This table illustrates the impact of substitutions at the C-5 and C-6 positions on the biological activity of thieno[2,3-d]pyrimidine derivatives.

The chlorine atom at the C-4 position of the thieno[2,3-d]pyrimidine nucleus is a crucial feature, often serving as a key intermediate for further chemical modifications. The reactivity of this chloro group allows for the introduction of various amines and other nucleophiles, leading to diverse libraries of compounds with a wide range of biological activities. chemicalbook.com For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related scaffold, is a vital building block for potent kinase inhibitors. chemicalbook.com

In the synthesis of novel thieno[2,3-d]pyrimidine derivatives, the 2,4-dichlorothieno[2,3-d]pyrimidine (B102914) intermediate is frequently utilized. ijacskros.com The differential reactivity of the two chlorine atoms allows for selective substitution, with the C-4 position often being more susceptible to nucleophilic attack. This selective reactivity is a cornerstone in the design of targeted agents. For instance, the synthesis of N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/furan-2-carboxamide derivatives relies on the initial displacement of the C-4 chloro group. ijacskros.com The removal of the chlorine at C-4 in some sirtuin inhibitors led to a dramatic reduction in inhibitory activity, indicating its importance for binding. acs.org

Substitutions at the C-2 and C-3 positions of the thieno[2,3-d]pyrimidine ring also significantly impact biological activity. In one study, the introduction of various heterocyclic rings at the C-2 position of thieno[2,3-d]pyrimidine-2,4-dithiones led to compounds with potential antiviral and antibacterial properties. nih.gov

A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their PI3K inhibitory activity. nih.gov It was found that a 3-hydroxyl substitution on the C-2 phenyl ring resulted in the best activity, while moving the hydroxyl group to the 4-position or replacing it with its bioisosteric amine (NH2) led to a significant drop in activity. nih.gov This highlights the specific electronic and hydrogen-bonding requirements at this position for effective enzyme inhibition.

Furthermore, in the development of anti-tubercular agents, modifications at the C-2 and C-4 positions of the 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine scaffold were explored. nih.gov

Position of SubstitutionSubstituentBiological Implication
C-2Heterocyclic ringsPotential antiviral and antibacterial activity
C-2 (Aryl)3-HydroxyphenylOptimal PI3K inhibitory activity
C-2 (Aryl)4-HydroxyphenylDecreased PI3K inhibitory activity
C-2 (Aryl)3-AminophenylSignificant drop in PI3K inhibitory activity

This table summarizes the effects of various substitutions at the C-2 position on the biological outcomes of thieno[2,3-d]pyrimidine derivatives.

The electronic and steric properties of substituents on the thieno[2,3-d]pyrimidine scaffold are determinant factors for their biological activity. In a study of thieno[2,3-d]pyrimidine derivatives as potential anti-triple-negative breast cancer compounds, it was observed that the presence of an electron-withdrawing group (e.g., m-ClPh) on the N-phenyl ring at the C-4 position resulted in higher cytotoxic activity. researchgate.net This suggests that the electronic nature of the substituent can influence the interaction with the biological target.

The steric bulk of substituents also plays a crucial role. For instance, in the development of sirtuin inhibitors, severely truncated analogs lacking larger substituent groups showed abolished inhibitory activity, emphasizing that the core thieno[3,2-d]pyrimidine-6-carboxamide scaffold alone was insufficient for inhibition. acs.org Conversely, in some cases, larger, lipophilic groups can enhance activity, as seen with the tetramethylene substitution at the C-5/C-6 positions. nih.gov

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.

The thieno[2,3-d]pyrimidine scaffold is considered a bioisostere of purine (B94841). nih.govsci-hub.seresearchgate.net This structural resemblance allows these compounds to interact with biological targets that recognize purines, such as kinases and other ATP-binding proteins. researchgate.netnih.gov The thiophene ring fused to the pyrimidine (B1678525) ring mimics the imidazole (B134444) ring of the purine system. nih.gov This analogy has been successfully exploited in the development of numerous kinase inhibitors, as kinases play a pivotal role in cellular signaling and are often dysregulated in diseases like cancer. researchgate.net

Furthermore, thienopyrimidines are also considered bioisosteres of quinazolines, another important scaffold in medicinal chemistry known for its anticancer properties. ijacskros.comtandfonline.com The replacement of the benzene (B151609) ring in quinazoline (B50416) with a thiophene ring to give thieno[2,3-d]pyrimidine is a common strategy in modern drug design. ijacskros.com This isosteric relationship has led to the development of potent anticancer agents, such as those targeting VEGFR-2. tandfonline.com The isosteric replacement of a pyrrole with a thiophene ring has also been explored, which results in a larger ring system that can better mimic natural cofactors like folate. nih.gov

Structural Similarities to Quinazoline

The thieno[2,3-d]pyrimidine scaffold is considered a bioisosteric analogue of quinazoline. nih.govmdpi.com Bioisosterism is a strategy in drug design where a functional group in a biologically active molecule is replaced with another group that retains the parent molecule's biological activity. In this case, the benzene ring of the quinazoline nucleus is replaced by a thiophene ring in the thieno[2,3-d]pyrimidine structure. This substitution has significant implications for the molecule's physicochemical properties, including its size, shape, electron distribution, and lipophilicity, which in turn can influence its biological activity, selectivity, and toxicity profiles. nih.gov

The rationale behind this bioisosteric replacement often lies in modulating the pharmacokinetic and pharmacodynamic properties of the resulting compound. The thiophene ring, being smaller than the benzene ring, can lead to a molecule with a different spatial arrangement, potentially allowing for a better fit into the active site of a target protein. fao.org Furthermore, the sulfur atom in the thiophene ring can engage in different non-covalent interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the protein's binding pocket compared to the corresponding carbon atoms in the quinazoline ring. nih.govfao.org This can lead to altered binding affinities and selectivities for specific biological targets.

Several studies have successfully employed this bioisosteric replacement strategy. For instance, thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases, a class of enzymes often targeted in cancer therapy, by mimicking the binding modes of known quinazoline-based inhibitors. tandfonline.com The structural analogy allows the thieno[2,3-d]pyrimidine core to serve as a scaffold that orients the necessary pharmacophoric groups in a spatial arrangement recognized by the kinase's ATP-binding site.

Table 1: Comparison of Quinazoline and Thieno[2,3-d]pyrimidine Scaffolds

Feature Quinazoline Thieno[2,3-d]pyrimidine
Core Structure Fused benzene and pyrimidine rings Fused thiophene and pyrimidine rings
Bioisosteric Relationship Parent Scaffold Bioisostere
Key Heteroatom Nitrogen Nitrogen and Sulfur

| Potential Interactions | Hydrogen bonding, π-π stacking | Hydrogen bonding, π-π stacking, sulfur-aromatic interactions |

Conformational Analysis and Molecular Recognition Elements

The three-dimensional conformation of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine and its analogues is crucial for their interaction with biological targets. Conformational analysis, often aided by computational modeling and X-ray crystallography, provides insights into the molecule's preferred spatial arrangement and the key structural features involved in molecular recognition.

Molecular docking studies have been instrumental in elucidating the binding modes of thieno[2,3-d]pyrimidine derivatives within the active sites of various protein kinases, such as VEGFR-2 and PI3K. tandfonline.comnih.gov These studies reveal that the thieno[2,3-d]pyrimidine core typically serves as a scaffold that anchors the molecule in the ATP-binding pocket through a network of hydrogen bonds. The nitrogen atoms in the pyrimidine ring are often key hydrogen bond acceptors, interacting with backbone amide groups of hinge region residues in the kinase domain. tandfonline.com

For instance, in the context of PI3K inhibition, the morpholine (B109124) moiety, which can be introduced at the 4-position by displacing the chloro group, has been shown to form a crucial hydrogen bond with a valine residue in the active site. tandfonline.com The thienopyrimidine ring itself contributes to binding through hydrophobic interactions with methionine residues. tandfonline.com

The substituents on the thieno[2,3-d]pyrimidine core play a significant role in defining the molecule's conformation and its interactions with the target protein. The 5-ethyl group, being a relatively small and flexible alkyl chain, can influence the molecule's orientation within the binding pocket. Its lipophilicity may favor interactions with hydrophobic sub-pockets in the active site. Studies on related pyridopyrimidine inhibitors have shown that medium to large non-polar substituents at the 5-position can potently inhibit enzyme activity. nih.gov

X-ray crystal structures of thieno[2,3-d]pyrimidine derivatives provide definitive evidence of their solid-state conformation and intermolecular interactions. For example, the crystal structure of a hydrazone derivative of a thieno[2,3-d]pyrimidine revealed a planar fused ring system with specific intermolecular hydrogen bonding patterns dominating the crystal packing. mdpi.com These interactions, including O...H, N...H, and C...H contacts, are vital for the supramolecular assembly and can provide a model for the types of interactions that may occur in a protein-ligand complex. mdpi.com

Table 2: Key Molecular Recognition Elements of Thieno[2,3-d]pyrimidine Analogues

Molecular Feature Type of Interaction Interacting Partner (Example) Reference
Pyrimidine Nitrogens Hydrogen Bonding Hinge region residues (e.g., Valine) tandfonline.com
Thiophene Ring Hydrophobic Interactions Methionine residues tandfonline.com
4-Position Substituent Hydrogen Bonding/Hydrophobic Active site residues tandfonline.com

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. Structure-activity relationship (SAR) studies aim to identify the key structural features that govern the potency and selectivity of these compounds for their biological targets.

The 4-chloro substituent in this compound is a versatile handle for chemical modification. The chlorine atom activates the C4 position for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents, most commonly amino groups. mdpi.comnih.gov The nature of the substituent at the 4-position has a profound impact on the biological activity. For instance, in a series of thieno[3,2-d]pyrimidines, the chloro analogue of a hit compound showed good activity against the erythrocytic stage of P. falciparum. researchgate.net The introduction of various amine functionalities at this position has been a common strategy in the development of kinase inhibitors, with the specific amine determining the selectivity and potency against different kinases. mdpi.com

The substitution pattern on the thiophene ring also plays a critical role in determining the biological activity. While specific SAR data for a 5-ethyl group is not extensively reported, studies on related systems provide valuable insights. For example, in a series of pyridopyrimidine inhibitors of adenosine (B11128) kinase, a broad range of medium and large non-polar substituents at the 5-position were found to be favorable for potent inhibition. nih.gov This suggests that the 5-ethyl group in the title compound could contribute favorably to binding, likely through hydrophobic interactions within the target's active site.

Furthermore, modifications at other positions of the thieno[2,3-d]pyrimidine ring have been explored. For example, 2-alkyl substituted 4-amino-thieno[2,3-d]pyrimidines have been synthesized and evaluated for their anti-proliferative properties. mdpi.comresearchgate.net In one study, a 2-ethyl derivative showed notable activity against a breast cancer cell line. researchgate.net This highlights that even small alkyl groups can significantly influence the biological profile of the thienopyrimidine scaffold.

Table 3: Summary of Structure-Activity Relationships for Thieno[2,3-d]pyrimidine Analogues

Position of Substitution Nature of Substituent Effect on Activity Reference
4 Chlorine Reactive intermediate for further substitution researchgate.net
4 Substituted Amines Modulates kinase selectivity and potency mdpi.com
5 Non-polar groups (general) Can lead to potent enzyme inhibition nih.gov

| 2 | Alkyl groups | Can influence anti-proliferative activity | researchgate.net |

Molecular Mechanisms of Action and Target Interactions

Elucidation of Molecular Targets and Pathways

The thieno[2,3-d]pyrimidine (B153573) scaffold, to which 4-chloro-5-ethylthieno[2,3-d]pyrimidine belongs, is recognized as a bioisostere of quinazolines and nucleobases, suggesting potential for similar biological activities. nih.gov Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. nih.gov The core structure serves as a versatile template in medicinal chemistry for developing inhibitors of various enzymes, particularly kinases. chemicalbook.com

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been shown to interfere with critical signal transduction pathways implicated in diseases like cancer. For instance, inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway have been developed. One such derivative demonstrated the ability to attenuate MIF-induced ERK phosphorylation in A549 non-small cell lung cancer cells. nih.gov The PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, is another key target. nih.gov Novel thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to possess inhibitory activity against PI3K isoforms. nih.gov

The primary mechanism of action for many thieno[2,3-d]pyrimidine derivatives involves direct interaction with the active sites of enzymes.

Kinases: This class of compounds is particularly prominent in the development of kinase inhibitors. chemicalbook.com They can target a variety of kinases involved in cell signaling and proliferation. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related scaffold, is a key component in the development of potent inhibitors for targets like 3-Phosphoinositide-Dependent Kinase 1 (PDK1) and Janus kinases (JAK). chemicalbook.com

d-dopachrome tautomerase (MIF2/DDT): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to inhibit the tautomerase activity of MIF2 by binding to its active site. nih.gov

The following table summarizes the inhibitory activities of selected thieno[2,3-d]pyrimidine derivatives against various enzyme targets.

Compound ClassTarget EnzymeBiological Effect
Thieno[2,3-d]pyrimidine derivativesPI3Kβ & PI3KγInhibition of enzymatic activity. nih.gov
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatived-dopachrome tautomerase (MIF2)Inhibition of tautomerase activity. nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine analogs3-Phosphoinositide-Dependent Kinase 1 (PDK1)Potent and selective inhibition. chemicalbook.com

The thieno[2,3-d]pyrimidine scaffold has also been explored for its antimicrobial properties. The mechanism is believed to involve the disruption of essential cellular functions in bacteria. For instance, some organochlorine compounds can inhibit microbial growth and the production of metabolic byproducts. nih.gov In the context of bioremediation, some microbial strains have demonstrated the ability to degrade chlorinated compounds, although the parent compounds can be refractory to microbial degradation. plos.org

Binding Modes and Ligand-Target Interactions

The interaction between this compound derivatives and their biological targets is governed by a combination of non-covalent and, in some cases, covalent interactions.

Hydrogen bonds are crucial for the specific binding of thieno[2,3-d]pyrimidine inhibitors to their target enzymes. For example, in the interaction between a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative and MIF2, a hydrogen bond is formed between the inhibitor and the amino acid residue Ser50 in the active site. nih.gov This type of interaction contributes significantly to the stability of the ligand-target complex. nih.gov

The chloro-substituent at the 4-position of the pyrimidine (B1678525) ring makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity can be exploited for the formation of covalent bonds with nucleophilic residues, such as cysteine, within the active site of a target protein. nih.gov This irreversible interaction can lead to potent and sustained inhibition of the enzyme's function. For example, other chloro-containing heterocyclic compounds have been shown to form covalent bonds with cysteine residues in their respective targets. nih.gov

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding of small molecule drug candidates to their protein targets.

Prediction of Binding Affinities and Interactions with Target Proteins

There are no specific molecular docking studies in the available literature that report the binding affinities or interaction patterns of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine with any protein targets.

While related thieno[2,3-d]pyrimidine (B153573) derivatives have been docked against various cancer-related proteins like EGFR nih.gov, VEGFR-2 nih.gov, and PI3K nih.govnih.gov, this data is not specific to the 4-chloro-5-ethyl substituted version and cannot be directly extrapolated. For instance, studies on other derivatives have shown interactions with key amino acid residues like Met769 in EGFR, but whether this compound would exhibit a similar binding mode is undetermined nih.gov.

Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) uses the 3D structural information of a target protein to guide the design of new ligands. There are no published SBDD initiatives that specifically mention or focus on the design of this compound. Research efforts in this area have concentrated on other analogs within the thieno[2,3-d]pyrimidine class to optimize their binding to kinase domains and other targets nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. A search of the literature did not yield any QSAR models developed specifically for or including this compound.

QSAR studies have been performed on the broader class of thieno[2,3-d]pyrimidine derivatives to understand the structural requirements for inhibiting targets like VEGFR-2 nih.gov. These models use a series of related compounds to derive correlations, but without its inclusion in a study dataset, no specific predictions for this compound can be reported.

Homology Modeling and Target Elucidation

Homology modeling is a technique used to predict the 3D structure of a protein when its sequence is known but its structure has not been determined experimentally youtube.com. This is often done to create a target model for docking when an experimental structure is unavailable.

There is no evidence of homology modeling being used to elucidate or predict targets specifically for this compound. While a study on a related, but distinct, pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffold used homology modeling to investigate the GABA-A receptor as a potential target, these findings are not applicable to the compound mdpi.com.

In Silico Prediction of Biological Activities (e.g., anticancer activity)

In silico methods are widely used to predict the potential biological activities of novel compounds. However, no specific in silico predictions for the anticancer activity or any other biological effect of this compound have been published.

The thieno[2,3-d]pyrimidine core is recognized as a "scaffold of interest" in anticancer research, with various derivatives being synthesized and evaluated nih.gov. Many computational studies predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and potential bioactivities of these derivatives nih.govnih.gov. Without specific computational analysis, the activity profile of this compound remains speculative.

Advanced Research Applications and Methodologies

Utilization as a Synthetic Intermediate for Complex Heterocycles

The thieno[2,3-d]pyrimidine (B153573) core is a well-established and valuable scaffold in the synthesis of more complex heterocyclic systems. The presence of a reactive chlorine atom at the 4-position makes compounds like 4-Chloro-5-ethylthieno[2,3-d]pyrimidine versatile intermediates for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups and the construction of larger, more intricate molecular architectures.

Precursor in Pharmaceutical Synthesis

The thieno[2,3-d]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine (B94841) bases, allowing it to interact with a range of biological targets. smolecule.comnih.gov Derivatives of this scaffold are actively investigated as kinase inhibitors for oncology, with some compounds entering clinical trials. smolecule.com For instance, various 4-substituted thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of key kinases in cancer progression, such as VEGFR-2 and c-Met. nih.gov

The general synthetic approach often involves the displacement of the 4-chloro group with various amines or other nucleophiles to generate a library of analogues for structure-activity relationship (SAR) studies. A hypothetical example of such a synthesis starting from this compound is outlined in the table below.

Starting MaterialReagentProduct ClassPotential Therapeutic Target
This compoundAniline derivative4-Anilino-5-ethylthieno[2,3-d]pyrimidineProtein Kinases (e.g., EGFR, VEGFR)
This compoundPiperazine derivative4-(Piperazin-1-yl)-5-ethylthieno[2,3-d]pyrimidineProtein Kinases, GPCRs
This compoundAmino alcohol4-(Hydroxyalkylamino)-5-ethylthieno[2,3-d]pyrimidineProtein Kinases

Intermediate in Agrochemical Development

While specific examples for the 5-ethyl derivative are not prominent, the broader class of pyrimidine-based heterocycles is of significant interest in the agrochemical industry. A patent for insecticidal methods mentions the use of 4-amino-5-chloro-thieno[2,3-d]-pyrimidine compounds, highlighting the potential of this scaffold in the development of new crop protection agents. google.com The synthetic utility of 4-chloro-thienopyrimidines allows for the creation of diverse molecular libraries to screen for herbicidal, fungicidal, or insecticidal activity.

Role in Novel Material Development

The fused aromatic system of the thieno[2,3-d]pyrimidine core imparts specific electronic properties that make it an attractive building block for novel organic materials. smolecule.com Derivatives of this scaffold have been explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to modify the structure at the 4-position allows for the fine-tuning of the material's electronic and photophysical properties.

Application as Molecular Probes in Biochemical and Cell Biology Studies

Although not specifically documented for this compound, the development of selective kinase inhibitors from the thieno[2,3-d]pyrimidine class provides a strong basis for their use as molecular probes. A potent and selective inhibitor can be functionalized with a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinking group) to study the localization, expression, and activity of its target protein within cells and tissues. Such probes are invaluable tools for target validation and understanding complex biological pathways.

High-Throughput Screening (HTS) in Lead Compound Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against a specific biological target. The thieno[2,3-d]pyrimidine scaffold is well-suited for the generation of diverse chemical libraries for HTS campaigns. A study on the discovery of inhibitors for Helicobacter pylori utilized HTS to screen a large library of compounds, which identified thienopyrimidine hits. nih.gov

A typical HTS workflow involving a library based on the this compound core would involve:

Library Synthesis: Parallel synthesis of a diverse set of derivatives by reacting this compound with a variety of amines, alcohols, and other nucleophiles.

Assay Development: Creation of a robust and automated assay for the biological target of interest (e.g., a kinase activity assay).

Screening: Testing of the compound library in the automated assay to identify "hits" that modulate the activity of the target.

Hit Validation and Optimization: Confirmation of the activity of the initial hits and subsequent chemical modifications to improve potency, selectivity, and drug-like properties.

The table below summarizes the key stages of an HTS campaign for identifying kinase inhibitors.

HTS StageDescriptionKey Metrics
Primary Screen Initial screen of the full compound library at a single concentration.Hit rate, Z'-factor
Dose-Response Re-testing of primary hits at multiple concentrations to determine potency.IC50 / EC50
Selectivity Profiling Testing of confirmed hits against a panel of related targets to assess selectivity.Selectivity index
Hit-to-Lead Initial chemical optimization of promising hits to improve properties.Potency, selectivity, solubility, metabolic stability

Future Research Directions and Therapeutic Potential

Development of Novel Thienopyrimidine Scaffolds with Enhanced Selectivity and Potency

The quest for more effective and safer drugs is a primary driver of medicinal chemistry. For thienopyrimidine derivatives, a key focus is the rational design of new scaffolds that exhibit enhanced selectivity and potency towards their biological targets. nih.govacs.org Researchers are actively exploring how modifications to the core thienopyrimidine structure can lead to improved therapeutic profiles.

One successful strategy involves the synthesis of derivatives with specific substitutions at various positions of the thienopyrimidine ring system. For instance, the introduction of different functional groups can significantly impact a compound's binding affinity and selectivity for a particular enzyme or receptor. acs.org A notable area of investigation is the development of thienopyrimidine-based kinase inhibitors. nih.govacs.orgnih.gov Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. researchgate.netnih.gov By fine-tuning the structure of thienopyrimidine derivatives, scientists have been able to create highly potent and selective inhibitors of specific kinases, such as phosphoinositide 3-kinases (PI3Ks) and epidermal growth factor receptor (EGFR). nih.govacs.orgresearchgate.nettandfonline.com

Strategies for Overcoming Biological Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance, where cancer cells evolve to no longer respond to a previously effective treatment. nih.gov The development of thienopyrimidine-based drugs is no exception to this challenge. Therefore, a critical area of future research is the development of strategies to overcome these resistance mechanisms.

One promising approach is the design of inhibitors that can effectively target mutated forms of the target protein that confer resistance. nih.govacs.org For example, in non-small cell lung cancer (NSCLC), mutations in the EGFR gene can lead to resistance to first-generation EGFR inhibitors. tandfonline.comresearchgate.net Researchers are actively designing new thienopyrimidine derivatives that can bind to and inhibit these resistant EGFR mutants. tandfonline.com

Another strategy involves the development of covalent inhibitors. nih.gov Unlike traditional inhibitors that bind non-covalently, covalent inhibitors form a permanent bond with their target, which can be particularly effective against drug-resistant mutants. nih.gov This approach relies on the presence of a reactive amino acid, such as cysteine, in the target's binding site. nih.gov

Furthermore, combination therapies, where a thienopyrimidine-based drug is used in conjunction with other therapeutic agents, represent a powerful strategy to overcome resistance. nih.gov By targeting multiple pathways simultaneously, combination therapies can make it more difficult for cancer cells to develop resistance. nih.gov

Exploration of New Therapeutic Areas for Thienopyrimidine-Based Compounds

The versatility of the thienopyrimidine scaffold has led to its exploration in a wide range of therapeutic areas beyond cancer. researchgate.netnih.govacgpubs.org The structural and isoelectronic similarities to purines make them attractive candidates for a variety of biological targets. nih.govresearchgate.net

Anti-infective Agents: Thienopyrimidine derivatives have shown significant promise as antibacterial, antifungal, antiviral, and antiparasitic agents. nih.govacgpubs.orgmdpi.com For instance, certain derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov Others have shown efficacy against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). nih.gov The development of new thienopyrimidine-based anti-infectives is a critical area of research, particularly in the face of growing antimicrobial resistance.

Anti-inflammatory Agents: Chronic inflammation is a key factor in many diseases, including arthritis, asthma, and inflammatory bowel disease. Thienopyrimidine derivatives have been investigated as potent anti-inflammatory agents. nih.gov Some compounds have shown the ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov

Central Nervous System (CNS) Disorders: The application of thienopyrimidines is also being explored for the treatment of neurological and psychiatric disorders. nih.gov Their ability to interact with various receptors and enzymes in the brain makes them potential candidates for developing new treatments for conditions like depression and anxiety. researchgate.net

Design of Multi-Targeted Thienopyrimidine Derivatives

A growing trend in drug discovery is the development of multi-targeted ligands, compounds that are designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov This approach can be particularly beneficial for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. researchgate.net

Thienopyrimidine derivatives are well-suited for the design of multi-targeted agents. nih.gov By carefully modifying the scaffold, it is possible to create compounds that can inhibit two or more key targets. For example, researchers have successfully designed thienopyrimidine derivatives that act as dual inhibitors of EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.net Both of these receptors are crucial for tumor growth and angiogenesis, and their simultaneous inhibition can lead to a more potent anti-cancer effect. researchgate.net

Another example is the development of dual inhibitors of focal adhesion kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3). acs.org Such compounds could be effective against highly invasive cancers and certain types of leukemia. acs.org The design of multi-targeted thienopyrimidines represents a promising strategy for developing more effective and durable cancer therapies.

Integration of Advanced Computational and Experimental Approaches in Thienopyrimidine Research

The synergy between computational modeling and experimental techniques is revolutionizing drug discovery. mdpi.com In the field of thienopyrimidine research, the integration of these approaches is accelerating the design and development of new therapeutic agents. researchgate.nettandfonline.com

Computational Design: Molecular docking and other computational methods are used to predict how thienopyrimidine derivatives will bind to their biological targets. researchgate.nettandfonline.comnih.gov This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. mdpi.com Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net

Experimental Validation: High-throughput screening (HTS) allows for the rapid testing of large libraries of thienopyrimidine derivatives against a specific biological target. mdpi.com The data generated from HTS can then be used to refine computational models, leading to a more accurate understanding of the structure-activity relationship (SAR). mdpi.com

This iterative cycle of computational design and experimental validation is a powerful engine for innovation in thienopyrimidine research. mdpi.com It enables the efficient exploration of vast chemical spaces and the identification of novel compounds with enhanced therapeutic properties. mdpi.com

Q & A

Q. What are the established synthetic routes for 4-Chloro-5-ethylthieno[2,3-d]pyrimidine, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and chlorination. Key steps include:

  • Cyclization : Formamidine addition to ethyl 2-cyano-4,4-dimethoxybutanoate under reflux conditions to form the pyrimidine core .
  • Chlorination : Use of POCl₃ or SOCl₂ at controlled temperatures (e.g., 80–100°C) to introduce the chlorine substituent. Excess chlorinating agents may improve yield but require rigorous purification to avoid side products .
  • Optimization : Reaction solvents (e.g., DMF, THF) and catalyst selection (e.g., triethylamine) significantly impact purity. For example, reports yields up to 96% for related thienopyrimidines using Ullmann coupling and N-alkylation .

Q. How does this compound function as a kinase inhibitor, and what experimental approaches validate its selectivity?

The compound inhibits tyrosine kinases (e.g., EGFR, Her2, VEGFR2) by competitively binding to their ATP-binding pockets. Methodological validation includes:

  • Biochemical Assays : Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular Studies : Assess downstream signaling (e.g., phospho-ERK levels via Western blot) in cancer cell lines .
  • Selectivity Profiling : Compare inhibition across a kinase panel (e.g., 50+ kinases) to identify off-target effects .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro kinase inhibition data and cellular efficacy for this compound?

Discrepancies often arise from poor cellular permeability or metabolic instability. Solutions include:

  • Prodrug Design : Modify the ethyl or chlorine groups to enhance lipophilicity (e.g., ester prodrugs) .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify degradation pathways .
  • Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS/MS and correlate with activity .

Q. How can computational modeling guide structural optimization for enhanced target binding?

  • Molecular Docking : Predict binding modes with kinases (e.g., EGFR) using software like AutoDock Vina. For example, highlights the ethyl group’s role in hydrophobic interactions .
  • QSAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with IC₅₀ values to prioritize analogs .
  • Free Energy Perturbation (FEP) : Simulate binding affinity changes for proposed modifications (e.g., fluorination) .

Q. What analytical challenges arise in confirming the structural identity of synthesized this compound?

  • Purity Verification : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to resolve impurities .
  • Structural Confirmation : Combine ¹H/¹³C NMR (e.g., δ 2.5–3.0 ppm for ethyl protons) and HRMS (exact mass ± 2 ppm) .
  • Crystallography : For ambiguous cases, single-crystal X-ray diffraction provides definitive proof (e.g., used this for a pyrrolo-pyrimidine analog) .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity?

  • Substituent Effects :

    PositionModificationImpact on ActivitySource
    5-ethylReplacement with methylReduced kinase affinity (IC₅₀ increases 10-fold)
    4-chloroReplacement with fluoroImproved metabolic stability but lower solubility
  • Rational Design : Use parallel synthesis (e.g., ’s 8 analogs) to systematically explore SAR .

Cross-Disciplinary Applications

Q. How is this compound applied in materials science or chemical biology?

  • Chemical Probes : Label with fluorophores (e.g., FITC) for live-cell imaging of kinase localization .
  • Metal Coordination : Explore coordination chemistry with transition metals (e.g., Ru or Pd) for catalytic applications .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Xenograft Models : Administer orally (10–50 mg/kg) to nude mice with EGFR-driven tumors; monitor tumor volume and toxicity .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via IV vs. oral dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.